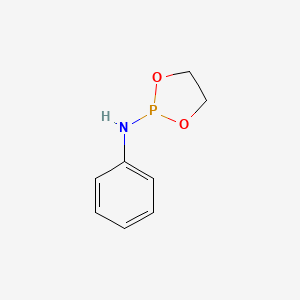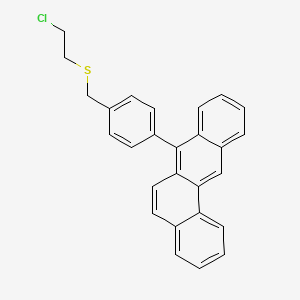
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is a chemical compound with a complex structure that includes a chloroethyl group, a tetraphenyl group, and a benzyl sulfide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide typically involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. This method allows for the formation of the carbon-sulfur bond, which is a key feature of the compound . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and may involve temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Major Products
Substitution: The major products of nucleophilic substitution reactions are typically the corresponding substituted ethyl derivatives.
Oxidation: Oxidation reactions yield sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer research due to its ability to interact with biological molecules.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide involves its ability to undergo nucleophilic substitution and oxidation reactions. These reactions allow the compound to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl ethyl sulfide: A simpler analog that lacks the tetraphenyl and benzyl groups.
Benzyl sulfide: A compound with a similar sulfide group but without the chloroethyl and tetraphenyl groups.
Uniqueness
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tetraphenyl group adds steric bulk and electronic effects that influence the compound’s behavior in chemical reactions .
Propiedades
Número CAS |
31236-11-0 |
|---|---|
Fórmula molecular |
C27H21ClS |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
7-[4-(2-chloroethylsulfanylmethyl)phenyl]benzo[a]anthracene |
InChI |
InChI=1S/C27H21ClS/c28-15-16-29-18-19-9-11-21(12-10-19)27-24-8-4-2-6-22(24)17-26-23-7-3-1-5-20(23)13-14-25(26)27/h1-14,17H,15-16,18H2 |
Clave InChI |
PNZGYVLIIFMABN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=C(C=C5)CSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


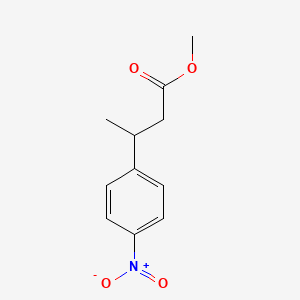
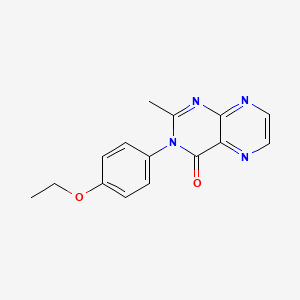
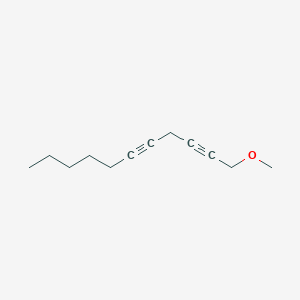
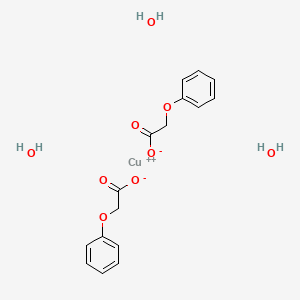

![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
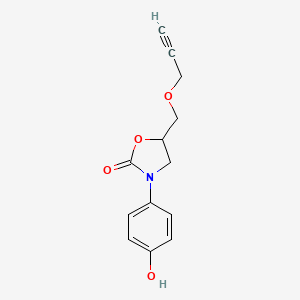
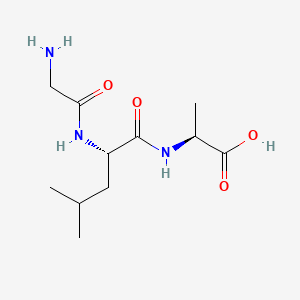
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
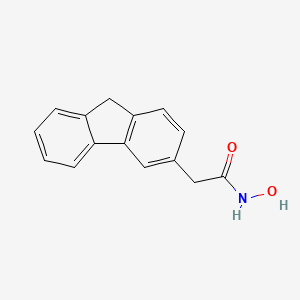
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)


